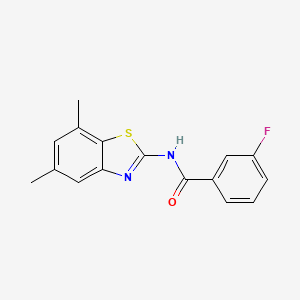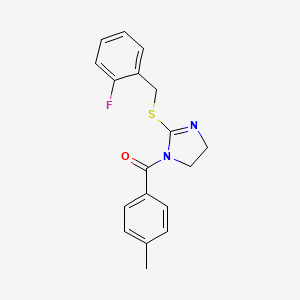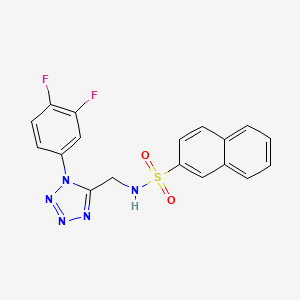
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput crystallization techniques to ensure the purity and yield of the final product. Techniques such as single crystal X-ray diffraction (SCXRD) are employed to characterize the molecular structure and ensure the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions within biological systems.
Mécanisme D'action
The mechanism by which N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the suppression of cancer cell growth. The compound’s structure allows it to form hydrogen bonds and other interactions that stabilize its binding to the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-Methoxy-2-methylphenylboronic acid: Used in organic synthesis and materials science.
Furan-2-carboxylic derivatives: Known for their antiviral activities.
Uniqueness
N-(4-Methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-7-12(20-4)5-6-13(9)18-15(19)14-10(2)11(3)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDZVDDEYFTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
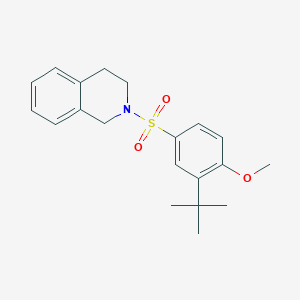
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
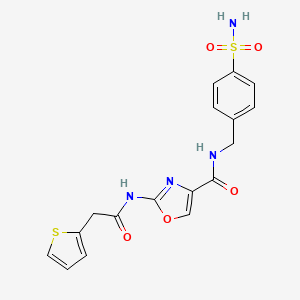
![3-[1-(4-METHOXYPHENYL)ETHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0(1),?]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B2386180.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)
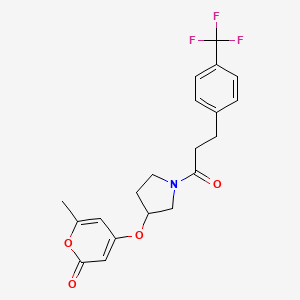
![N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2386186.png)
